Methyl (p-tolyloxy)acetate
Overview
Description
“Methyl (p-tolyloxy)acetate” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CH3C6H4OCH2CO2CH3 . The compound has a molecular weight of 180.20 .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 . It is insoluble in water but soluble in common organic solvents .Scientific Research Applications
Methyl (p-tolyloxy)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations, often involves this compound.
Industry: It is widely used in the flavors and fragrances industry due to its pleasant fruity odor.
Safety and Hazards
“Methyl (p-tolyloxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
The primary targets of Methyl (p-tolyloxy)acetate are currently unknown. This compound is synthetic and is primarily used in the production of flavors and fragrances
Mode of Action
As a synthetic compound used in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .
Biochemical Pathways
Given its use in the fragrance industry, it may play a role in the olfactory signal transduction pathway, which is responsible for the perception of smell
Pharmacokinetics
As a synthetic compound used in fragrances, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .
Result of Action
Given its use in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and stability can be affected by temperature and humidity . Additionally, the compound’s efficacy as a fragrance can be influenced by other scents present in the environment.
Biochemical Analysis
Biochemical Properties
Methyl (p-tolyloxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with methyltransferase enzymes, which mediate protein methylation by adding one-carbon methyl groups to nitrogen or oxygen on amino acid side chains . This interaction increases protein hydrophobicity or neutralizes a negative charge when bound to carboxylic acids . Additionally, this compound may interact with other biomolecules, affecting their biochemical activity and stability.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of HMG-CoA reductase and glutathione-linked enzymes, providing protection against oxidative damage in colon cells . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and stability. For instance, its interaction with methyltransferase enzymes leads to protein methylation, which can affect gene expression and cellular function . Additionally, this compound may inhibit or activate other enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of similar compounds have been shown to cause oxidative damage and other toxic effects in animal models . Therefore, it is crucial to determine the appropriate dosage to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, it may participate in the acetyl CoA pathway, which is crucial for energy metabolism and biosynthesis . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Understanding its transport and distribution is crucial for determining its localization and accumulation within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical role and potential effects on cellular function.
Preparation Methods
Methyl (p-tolyloxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl (p-tolyloxy)acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form p-tolyloxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to p-tolyloxyethanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions include p-tolyloxyacetic acid, p-tolyloxyethanol, and various substituted derivatives .
Comparison with Similar Compounds
Methyl (p-tolyloxy)acetate can be compared with other similar compounds such as:
Methyl phenylcarbinyl acetate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Methyl propionate: A simpler ester with a shorter carbon chain.
Methyl trans-cinnamate: Contains a cinnamoyl group, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and applications, particularly in the flavors and fragrances industry .
Properties
IUPAC Name |
methyl 2-(4-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHBVPVKOXGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345114 | |
Record name | Methyl (p-tolyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38768-63-7 | |
Record name | Methyl (p-tolyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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